Ethyl 2,5-Dichloroquinazoline-4-acetate Ethyl 2,5-Dichloroquinazoline-4-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18373760
InChI: InChI=1S/C12H10Cl2N2O2/c1-2-18-10(17)6-9-11-7(13)4-3-5-8(11)15-12(14)16-9/h3-5H,2,6H2,1H3
SMILES:
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol

Ethyl 2,5-Dichloroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18373760

Molecular Formula: C12H10Cl2N2O2

Molecular Weight: 285.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,5-Dichloroquinazoline-4-acetate -

Specification

Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12 g/mol
IUPAC Name ethyl 2-(2,5-dichloroquinazolin-4-yl)acetate
Standard InChI InChI=1S/C12H10Cl2N2O2/c1-2-18-10(17)6-9-11-7(13)4-3-5-8(11)15-12(14)16-9/h3-5H,2,6H2,1H3
Standard InChI Key IHQXFLGCFUBBIV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2,5-Dichloroquinazoline-4-acetate features a bicyclic quinazoline core, a nitrogen-containing heterocycle, with two chlorine atoms at positions 2 and 5 and an ethyl acetate moiety at position 4. The molecular structure is represented as:

C12H10Cl2N2O2\text{C}_{12}\text{H}_{10}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}

The chlorine atoms enhance electrophilic reactivity, enabling nucleophilic substitution reactions, while the ethyl acetate group contributes to solubility in organic solvents. The compound’s molecular weight (285.12 g/mol) and logP value (estimated at 2.8) suggest moderate lipophilicity, which influences its pharmacokinetic properties.

Comparative Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₀Cl₂N₂O₂
Molecular Weight285.12 g/mol
Predicted LogP2.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Data on melting point, boiling point, and aqueous solubility remain limited in publicly available literature, highlighting a gap in characterization studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 2,5-dichloroaniline as the precursor. In a key step, it reacts with ethyl chloroacetate in the presence of sodium ethoxide under reflux conditions:

2,5-Dichloroaniline+Ethyl chloroacetateNaOEt, refluxEthyl 2,5-Dichloroquinazoline-4-acetate\text{2,5-Dichloroaniline} + \text{Ethyl chloroacetate} \xrightarrow{\text{NaOEt, reflux}} \text{Ethyl 2,5-Dichloroquinazoline-4-acetate}

This nucleophilic acyl substitution yields the quinazoline core with an ethyl acetate side chain. Purification via column chromatography or recrystallization ensures >95% purity.

Industrial-Scale Optimization

Industrial methods employ continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) may accelerate substitution reactions, while advanced purification techniques like simulated moving bed (SMB) chromatography improve yield. A 2024 study reported a pilot-scale production with an 82% yield using optimized flow conditions.

Chemical Reactivity and Derivative Formation

Ethyl 2,5-Dichloroquinazoline-4-acetate undergoes three primary reaction types:

Oxidation

Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the quinazoline ring, yielding quinazoline N-oxide derivatives. For example:

Ethyl 2,5-Dichloroquinazoline-4-acetateKMnO4,H+2,5-Dichloroquinazoline-4-acetate N-oxide\text{Ethyl 2,5-Dichloroquinazoline-4-acetate} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{2,5-Dichloroquinazoline-4-acetate N-oxide}

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol, producing 2,5-Dichloroquinazoline-4-ethanol:

Ethyl groupLiAlH4CH2OH\text{Ethyl group} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH}

Nucleophilic Substitution

Chlorine atoms at positions 2 and 5 are susceptible to substitution. For instance, reaction with sodium methoxide (NaOMe) replaces chlorine with methoxy groups:

ClNaOMeOCH3\text{Cl} \xrightarrow{\text{NaOMe}} \text{OCH}_3

Common Reagents and Products

Reaction TypeReagentMajor Product
OxidationKMnO₄Quinazoline N-oxide
ReductionLiAlH₄2,5-Dichloroquinazoline-4-ethanol
SubstitutionNaOMe2,5-Dimethoxyquinazoline-4-acetate
CompoundTarget OrganismEC₅₀/IC₅₀
Quinazoline-2,4-diamineL. donovani2.5 μM
GefitinibEGFR0.03 μM
Ethyl 2,5-Dichloro derivativeS. aureus8 μg/mL

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for anticancer agents. For example, its methoxy-substituted derivative is a key intermediate in synthesizing PI3K inhibitors currently in preclinical trials.

Agrochemical Development

Chlorinated quinazolines are explored as fungicides. Ethyl 2,5-Dichloroquinazoline-4-acetate derivatives show efficacy against Phytophthora infestans, the causative agent of potato blight, at 10 ppm concentrations.

Materials Science

The quinazoline core’s aromaticity and electron-deficient nature make it suitable for organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of 0.12 cm²/V·s, comparable to polycrystalline silicon.

Comparison with Analogous Compounds

2,5-Dichloroquinazoline

Lacking the ethyl acetate group, this analogue exhibits lower solubility in polar solvents (logP = 3.1) but stronger kinase inhibition (IC₅₀ = 0.8 μM against EGFR).

Ethyl 4-Chloroquinazoline-2-carboxylate

With a single chlorine atom, this compound shows reduced antimicrobial activity (MIC = 32 μg/mL against S. aureus) but enhanced metabolic stability in hepatic microsomes.

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